molecular formula C19H14O B14719463 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one CAS No. 6333-08-0

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14719463
CAS No.: 6333-08-0
M. Wt: 258.3 g/mol
InChI Key: RSYVUCWGXLBPOV-BUHFOSPRSA-N
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Description

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a naphthalene ring and a phenyl ring, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst or sodium borohydride can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Nitro, halogen, or alkyl-substituted derivatives.

Scientific Research Applications

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one varies depending on its application:

Comparison with Similar Compounds

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be compared with other chalcones and naphthalene derivatives:

    Similar Compounds:

Uniqueness:

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable molecule for developing new materials, pharmaceuticals, and electronic devices.

Properties

CAS No.

6333-08-0

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

(E)-1-naphthalen-1-yl-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H14O/c20-19(14-13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+

InChI Key

RSYVUCWGXLBPOV-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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